![molecular formula C15H15ClN4O3S B5564831 N-{(3R*,4R*)-1-[(5-chloro-2-thienyl)carbonyl]-3-hydroxypiperidin-4-yl}pyrazine-2-carboxamide](/img/structure/B5564831.png)

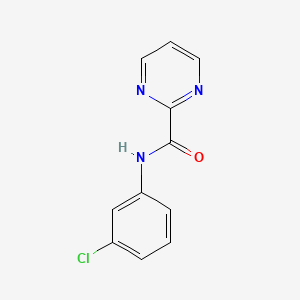

N-{(3R*,4R*)-1-[(5-chloro-2-thienyl)carbonyl]-3-hydroxypiperidin-4-yl}pyrazine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of analogues similar to N-{(3R*,4R*)-1-[(5-chloro-2-thienyl)carbonyl]-3-hydroxypiperidin-4-yl}pyrazine-2-carboxamide involves modifications around the aminopiperidine region to investigate structure-activity relationships. Analogues have been synthesized to probe the effects of substituting alkyl hydrazines, amines, and hydroxyalkylamines of varying lengths, aiming to understand the proximity and steric requirements of the aminopiperidine region (Francisco et al., 2002).

Molecular Structure Analysis

Spectroscopic methods, including FT-IR and FT-Raman, along with computational techniques such as Gaussian09 software, have been employed to analyze the optimized molecular structure, vibrational frequencies, and vibrational assignments of similar pyrazine-2-carboxamide derivatives. The analysis extends to potential energy distribution, HOMO and LUMO analysis, and first hyperpolarizability studies, which help in understanding the charge transfer within the molecule and its stability arising from hyper-conjugative interactions and charge delocalization (Bhagyasree et al., 2015).

Chemical Reactions and Properties

Research into polyheterocyclic synthesis using related pyrazine derivatives has led to the development of various Schiff base and pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives, showcasing the compound’s versatility in chemical reactions and its potential as a precursor for further chemical modifications (Elneairy et al., 2006).

Physical Properties Analysis

The Suzuki cross-coupling reaction has been observed as a method for synthesizing 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, which relate to the discussed compound. The synthesis process, involving various aryl/heteroaryl boronic acids/pinacol esters, sheds light on the physical properties, such as the effect of substituents on the HOMO–LUMO energy gap and hyperpolarizability, indicating the molecule's nonlinearity and potential for extended π-electron delocalization (Ahmad et al., 2021).

Chemical Properties Analysis

The antimicrobial and anticancer evaluations of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide, a similar compound, through spectroscopic techniques and biological assays, reveal insights into the chemical properties of such compounds. The synthesized compound displayed significant antibacterial, antifungal, and anticancer activities, highlighting the importance of the pyrazine-2-carboxamide scaffold in medicinal chemistry (Senthilkumar et al., 2021).

Scientific Research Applications

Synthesis and Structural Analysis

Research has explored the synthesis and structural relationships of analogues related to pyrazine derivatives. For instance, Francisco et al. (2002) investigated the structure-activity relationship of biaryl pyrazole analogues, focusing on modifications in the aminopiperidine region and examining the effects on receptor binding affinity. This study contributes to understanding the molecular interactions and structural requirements for compounds similar to N-{(3R*,4R*)-1-[(5-chloro-2-thienyl)carbonyl]-3-hydroxypiperidin-4-yl}pyrazine-2-carboxamide (Francisco et al., 2002).

Antimicrobial and Antituberculosis Activity

Zítko et al. (2013) studied the antimycobacterial activity of N-phenylpyrazine-2-carboxamides, demonstrating significant in vitro activity against Mycobacterium tuberculosis. This research indicates the potential utility of pyrazine derivatives in treating tuberculosis and related mycobacterial infections (Zítko et al., 2013).

Photosynthetic Electron Transport Inhibition

Vicentini et al. (2005) synthesized and screened pyrazole derivatives as inhibitors of photosynthetic electron transport. These findings suggest applications in developing herbicides and studying the impact of these compounds on photosynthesis (Vicentini et al., 2005).

Cytotoxicity and Potential Anticancer Applications

Hassan et al. (2014) investigated the cytotoxicity of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, highlighting the potential therapeutic applications of pyrazine derivatives in cancer treatment (Hassan et al., 2014).

Electronic and Nonlinear Optical Properties

Ahmad et al. (2021) studied the electronic and nonlinear optical properties of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, indicating potential applications in materials science and electronic devices (Ahmad et al., 2021).

Real-Time Point-of-Care Measurement

Rajagopalan et al. (2011) examined hydrophilic pyrazine derivatives as fluorescent tracer agents for real-time point-of-care measurement of glomerular filtration rate, showcasing their use in medical diagnostics (Rajagopalan et al., 2011).

properties

IUPAC Name |

N-[(3R,4R)-1-(5-chlorothiophene-2-carbonyl)-3-hydroxypiperidin-4-yl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN4O3S/c16-13-2-1-12(24-13)15(23)20-6-3-9(11(21)8-20)19-14(22)10-7-17-4-5-18-10/h1-2,4-5,7,9,11,21H,3,6,8H2,(H,19,22)/t9-,11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NADIHGJUAFPUHR-MWLCHTKSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1NC(=O)C2=NC=CN=C2)O)C(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]([C@@H]1NC(=O)C2=NC=CN=C2)O)C(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7,8,9,10,11,12,13,14,15-decahydrocyclododeca[b]quinolin-16(5H)-one](/img/structure/B5564756.png)

![1-cyclopentyl-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5564763.png)

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B5564779.png)

![6,6-dimethyl-2-(2-phenylethyl)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5564786.png)

![4-{2-[(1-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5564793.png)

![5-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-isopropyl-4-methylpyrimidine](/img/structure/B5564804.png)

![N-{rel-(3R,4S)-1-[(3,5-dimethyl-4-isoxazolyl)methyl]-4-propyl-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5564812.png)

![N-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5564817.png)

![N-[(3S*,4R*)-4-propyl-1-thieno[2,3-d]pyrimidin-4-yl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5564821.png)

![2-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl nicotinate](/img/structure/B5564823.png)

![1-tert-butyl-N-[3-(1H-indazol-1-yl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5564824.png)

![2-{[(cyclopropylsulfonyl)amino]methyl}-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5564838.png)

![3-ethyl-5-{(2S)-1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B5564843.png)